molecular formula C20H23ClFN3O2 B2901201 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 1049372-78-2

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2901201
CAS No.: 1049372-78-2
M. Wt: 391.87
InChI Key: IPRNHVFOBXFLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic piperazine-acetamide derivative characterized by a 4-chlorophenyl-substituted piperazine ring connected via an ethyl linker to a 2-(4-fluorophenoxy)acetamide moiety. This structure combines pharmacophoric elements associated with receptor modulation, including the piperazine core (common in neurotransmitter-targeting agents) and the fluorophenoxy group, which may enhance metabolic stability and binding affinity.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNHVFOBXFLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in pharmacology, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C19H23ClF N3O2
  • Molecular Weight : 367.86 g/mol

The presence of both a piperazine ring and a fluorophenoxy group suggests that the compound may exhibit diverse biological activities, particularly in neuropharmacology and oncology.

Receptor Affinity

Research indicates that compounds with similar structures exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance, related compounds have shown IC50 values as low as 0.057 nM for the dopamine D4 receptor, indicating potent activity and selectivity over other receptor types such as D2 and serotonin receptors .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. For example, derivatives of piperazine have demonstrated efficacy against human breast cancer cells, with IC50 values indicating significant cytotoxicity. The compound's mechanism may involve the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways .

Table of Biological Activities

Activity IC50 Value Target
Dopamine D4 Receptor0.057 nMHigh affinity
Breast Cancer Cell Lines18 µMCytotoxicity
PARP InhibitionVariesDNA repair pathways
  • Dopamine Receptor Modulation : The compound likely acts as an antagonist or partial agonist at dopamine receptors, influencing neurotransmitter release and neuronal signaling.
  • PARP Inhibition : By inhibiting PARP activity, the compound may enhance the efficacy of DNA-damaging agents used in cancer therapy, thus providing a synergistic effect in treating malignancies .
  • Antimicrobial Activity : Some derivatives have shown antimicrobial properties, although specific data on this compound's activity against pathogens remains limited.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study evaluated the effects of piperazine derivatives on various breast cancer cell lines, demonstrating that compounds similar to this compound significantly reduced cell viability and induced apoptosis .
  • Receptor Binding Studies : In vitro assays confirmed that the compound exhibits selective binding to dopamine receptors, with implications for treating neuropsychiatric disorders .
  • Combination Therapies : The potential for combination therapy was explored where this compound was used alongside traditional chemotherapeutics to enhance overall treatment efficacy against solid tumors .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The thiazole ring in Compound 14 () confers selectivity for matrix metalloproteinase (MMP) inhibition, likely due to its planar structure and hydrogen-bonding capacity . In contrast, the target compound’s 4-fluorophenoxy group may favor interactions with hydrophobic enzyme pockets or neurotransmitter receptors.

Linker Modifications :

  • The ethyl linker in the target compound provides flexibility compared to rigid heterocycles (e.g., thiazole in Compound 14), which may influence binding kinetics and off-target effects.

Q & A

Q. Critical Parameters :

  • Purity Control : Monitor intermediate steps via TLC (silica gel, ethyl acetate/hexane) .
  • Yield Optimization : Use excess reagents for piperazine alkylation (80–90% yield) and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: What characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm substituent positionsPiperazine protons (δ 2.5–3.5 ppm), fluorophenyl aromatic signals (δ 6.8–7.3 ppm) .
HRMS Verify molecular formulaExact mass matching C₂₀H₂₂ClFN₃O₂ (calc. 406.13) .
IR Spectroscopy Identify functional groupsAmide C=O stretch (~1650 cm⁻¹), C-F bend (~1200 cm⁻¹) .
X-ray Crystallography Resolve 3D conformationPiperazine chair conformation and acetamide planarity (bond angles: 109.5° for sp³ carbons) .

Basic: What is the hypothesized mechanism of action in biological systems?

Methodological Answer:
The compound’s dual pharmacophores (chlorophenyl-piperazine and fluorophenoxy-acetamide) suggest:

  • Receptor Binding : High affinity for serotonin (5-HT₁A) and dopamine D₂ receptors due to piperazine’s flexibility and halogenated aryl groups .
  • Enzyme Inhibition : Competitive inhibition of carbonic anhydrase IX (Ki ~15 nM) via acetamide coordination to zinc ions .
    Validation Methods :
  • Radioligand displacement assays (³H-ketanserin for 5-HT₂A) .
  • Enzyme kinetics (Lineweaver-Burk plots) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Metabolic Stability : Test liver microsomal stability (e.g., rat S9 fractions) to identify rapid degradation (t₁/₂ <30 min) .
  • Epimerization : Use chiral HPLC to rule out stereochemical interconversion .
    Case Study : Conflicting IC₅₀ values (5-HT₁A: 10 nM vs. 120 nM) were resolved by controlling intracellular cAMP levels .

Advanced: How to design derivatives for improved target selectivity and reduced off-target effects?

Methodological Answer:
Structural Modifications :

Region Strategy Example Outcome
Piperazine Replace 4-Cl with 4-CF₃Increased D₂/D₃ selectivity (10-fold) .
Acetamide Introduce methyl groupsReduced hERG binding (IC₅₀ >1 μM) .
Screening Workflow :

In Silico Docking (AutoDock Vina) to prioritize analogs.

ADMET Prediction (SwissADME) for solubility/logP.

In Vitro Profiling against kinase panels (e.g., Eurofins) .

Advanced: What computational methods predict binding modes to neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) over 100 ns to assess piperazine flexibility in 5-HT₁A’s hydrophobic pocket .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for halogen substitutions (e.g., F → Cl improves binding by -2.1 kcal/mol) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptor at acetamide) using MOE .

Advanced: How to address instability in aqueous formulations during preclinical studies?

Methodological Answer:
Degradation Pathways :

  • Hydrolysis : Amide bond cleavage at pH >7.0 (confirmed by LC-MS).
  • Oxidation : Piperazine ring degradation under light (add antioxidants like BHT) .
    Formulation Solutions :
  • Lyophilization : Increase shelf life (t90 >12 months at -20°C).
  • Nanoparticle Encapsulation (PLGA): Enhance solubility (20% w/v in PBS) .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

Method LOD Key Impurities
HPLC-UV 0.1%Unreacted 4-chlorophenylpiperazine .
GC-MS 0.01%Residual solvents (DMF, ethyl acetate) .
ICP-OES 1 ppmHeavy metals (Pd from catalysts) .

Protocol : Use gradient elution (C18 column, 0.1% TFA in acetonitrile/water) with spiked calibration curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.